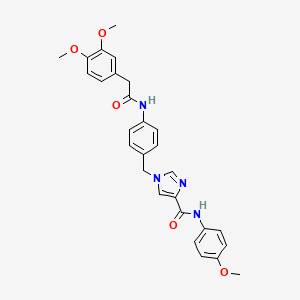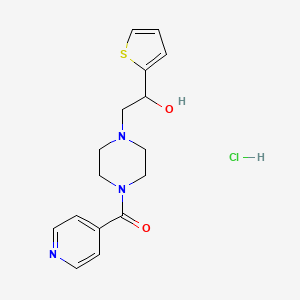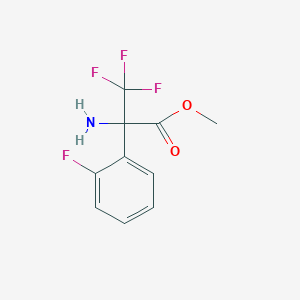![molecular formula C12H17N3O B3006861 N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide CAS No. 2411244-82-9](/img/structure/B3006861.png)
N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
CPP acts as a non-competitive antagonist of the N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor by binding to a specific site on the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor activity leads to a reduction in excitatory neurotransmission, which has been linked to the therapeutic effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the inhibition of neuroinflammation. It has also been shown to have anti-apoptotic and anti-oxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP is its high potency and selectivity for the N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for the use of CPP in scientific research. One area of interest is the development of novel therapeutics based on the pharmacological properties of CPP. Another area of interest is the investigation of the role of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptors in the regulation of circadian rhythms and sleep, which has implications for the treatment of sleep disorders. Additionally, CPP may have potential applications in the field of synthetic biology, where it could be used to modulate the activity of genetically engineered cells.
Métodos De Síntesis
The synthesis of CPP involves several steps, including the condensation of 5-cyclopropylpyrazole-1-carboxylic acid with propargyl bromide, followed by the reduction of the resulting propargyl ester with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with acryloyl chloride.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research to study the role of N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of chronic pain, depression, anxiety, and addiction. CPP has also been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[3-(5-cyclopropylpyrazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)13-7-3-9-15-11(6-8-14-15)10-4-5-10/h2,6,8,10H,1,3-5,7,9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAQAXKOADELNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C(=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
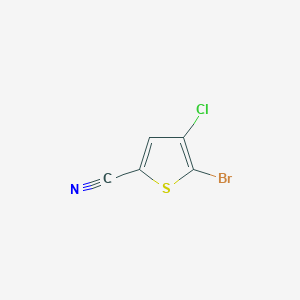

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)
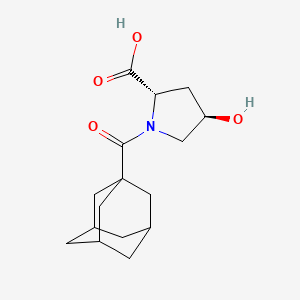

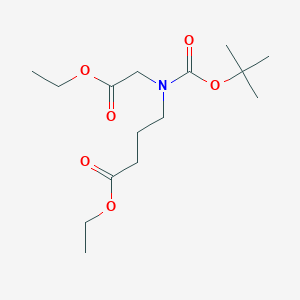
![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)


![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)
